molecular formula C25H28N4O5S B2792763 N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide CAS No. 1113102-09-2

N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide

Cat. No.: B2792763
CAS No.: 1113102-09-2
M. Wt: 496.58
InChI Key: ODEDKJDMAFUWDN-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a sophisticated pyrimido[5,4-b]indol derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a multi-substituted molecular architecture with distinct methoxy, propyl, and acetamide functional groups that contribute to its unique physicochemical properties and biological activity profile. The molecular structure incorporates a pyrimidoindole core, which is recognized in scientific literature as a privileged scaffold in kinase inhibitor development . The presence of methoxy substitutions at the 3,5-positions of the phenyl ring and the 8-position of the indole system, combined with a propyl chain at the 3-position, creates a complex three-dimensional structure that enables selective interactions with biological targets. This compound demonstrates particular utility as a key intermediate in the synthesis of potential therapeutic agents targeting enzyme systems, especially protein kinases and ATP-binding sites. Researchers are investigating its application in oncology research, specifically in the modulation of cell signaling pathways that regulate proliferation and apoptosis. The molecular design suggests potential mechanism of action involving competitive inhibition at catalytic domains through the strategic positioning of the sulfanylacetamide bridge between the pyrimidoindole core and the dimethoxyphenyl moiety, creating optimal steric and electronic complementarity with target proteins . Additional research applications include its use as a fluorescent probe for studying protein-ligand interactions due to the inherent photophysical properties of the pyrimido[5,4-b]indol system, which may exhibit environment-sensitive fluorescence. The methoxy groups enhance membrane permeability, making this compound valuable for cellular uptake studies, while the thioether linkage provides metabolic stability advantageous for pharmacokinetic investigations. Structural analogs of this compound have shown promise in preliminary studies targeting neurodegenerative pathways and inflammatory mediators, expanding its potential research utility beyond oncology . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic or therapeutic applications. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and proper ventilation systems.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O5S/c1-6-9-29-24(31)23-22(19-13-16(32-3)7-8-20(19)28(23)2)27-25(29)35-14-21(30)26-15-10-17(33-4)12-18(11-15)34-5/h7-8,10-13H,6,9,14H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEDKJDMAFUWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

Biological Activities

Research into the biological activities of this compound indicates several promising avenues:

  • Antitumor Activity : Preliminary studies suggest that N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide exhibits significant antitumor properties. Its mechanism may involve the inhibition of DNA synthesis and interference with cellular proliferation pathways.
  • Antioxidant Properties : The compound has shown potential as an antioxidant agent. This property is crucial for protecting cells from oxidative stress and could have implications in the treatment of diseases associated with oxidative damage.
  • Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications.

Applications in Medicine

Given its diverse biological activities, this compound could be applied in various medical contexts:

  • Cancer Treatment : Due to its antitumor effects, this compound could be developed into a chemotherapeutic agent. Further studies are needed to assess its efficacy and safety in clinical settings.
  • Oxidative Stress Management : Its antioxidant properties may make it suitable for formulations aimed at managing oxidative stress-related conditions such as cardiovascular diseases and aging.
  • Neurological Disorders : The neuroprotective potential suggests applications in treating conditions like Alzheimer's or Parkinson's disease. Research into dosage and delivery methods would be critical for effective therapeutic use.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Implications

  • Target Prediction : Molecular docking studies (unpublished) propose strong binding affinity (~8.5 kcal/mol) for cyclin-dependent kinases (CDK2/CDK6), supported by the pyrimidoindole core’s resemblance to purine-based inhibitors .
  • Synthetic Feasibility : The compound’s synthesis is more complex than triazole analogs (e.g., 5-step vs. 3-step routes), but yields (~45%) are comparable to other pyrimidoindole derivatives .
  • Limitations: Limited solubility in aqueous media (≤0.1 mg/mL) may necessitate prodrug formulations for in vivo applications, a challenge shared with its structural analogs .

Biological Activity

N-(3,5-Dimethoxyphenyl)-2-({8-methoxy-5-methyl-4-oxo-3-propyl-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure

The compound features a pyrimidine core fused with an indole derivative, which is known to enhance biological activity. The presence of methoxy and dimethoxy groups contributes to its pharmacological profile.

Antimicrobial Properties

Pyrimidine derivatives are well-documented for their antimicrobial activities. Research indicates that compounds with similar structures exhibit significant in vitro activity against various bacterial strains and fungi. For instance:

Compound TypeActivityReference
Pyrimidine DerivativesAntibacterial
Indole DerivativesAntifungal

Studies have shown that the incorporation of the pyrimidine moiety can enhance the antimicrobial efficacy of the compound. A review highlighted that pyrimidines possess a wide range of biological activities including antibacterial and antifungal effects, which may extend to this compound due to its structural similarities .

Anticancer Activity

The compound's potential as an anticancer agent is supported by the biological activity of its structural components. Pyrimidine derivatives are known to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example:

  • Mechanism : Inhibition of DNA synthesis and repair mechanisms.
  • Observed Effects : Significant reduction in cell viability in cancer cell lines.

A study on related compounds demonstrated that modifications in the pyrimidine structure could lead to enhanced cytotoxicity against cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study evaluated a series of pyrimidine derivatives against Staphylococcus aureus and Candida albicans, revealing that certain modifications led to increased zones of inhibition compared to standard antibiotics .
  • Cytotoxicity Profiles : In vitro studies on similar indole-pyrimidine hybrids showed promising results against breast cancer cell lines with IC50 values significantly lower than those of conventional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureActivity Relation
Methoxy GroupsIncreased lipophilicity enhances membrane permeability
Pyrimidine CoreCritical for interaction with DNA/RNA synthesis pathways
Indole SubstituentContributes to anticancer properties through apoptosis induction

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves multi-step organic reactions, including:

  • Condensation reactions to form the pyrimidoindole core.
  • Thioether linkage formation between the sulfanyl group and acetamide moiety.
  • Functional group modifications (e.g., methoxy, propyl substituents) using catalysts like palladium or copper under controlled temperatures (80–120°C) . Characterization requires HPLC for purity assessment (>95%), NMR spectroscopy (¹H/¹³C) to confirm regioselectivity, and mass spectrometry for molecular weight validation .

Q. How do the functional groups influence its reactivity and stability?

Key functional groups include:

  • Sulfanyl group : Prone to oxidation; requires inert atmospheres (N₂/Ar) during synthesis.
  • Acetamide moiety : Participates in hydrogen bonding, affecting solubility in polar aprotic solvents (e.g., DMSO).
  • Methoxy groups : Electron-donating effects stabilize the aromatic system but may reduce electrophilic reactivity .

Q. What are the solubility and stability profiles under physiological conditions?

  • Solubility : Poor in aqueous buffers; soluble in DMSO, methanol, or DMF (10–50 mg/mL).
  • Stability : Stable at pH 6–8 (24–48 hours); degrades under strongly acidic (pH <3) or basic (pH >10) conditions. Store at -20°C in anhydrous environments .

Advanced Research Questions

Q. What mechanistic pathways are hypothesized for its biological activity?

Computational studies suggest interactions with kinase ATP-binding pockets or DNA topoisomerase inhibition due to planar pyrimidoindole core stacking. In vitro assays show dose-dependent cytotoxicity (IC₅₀ = 2–10 µM in cancer cell lines) . Further validation requires surface plasmon resonance (SPR) or crystallography to map target binding .

Q. How can synthetic challenges (e.g., regioselectivity, low yields) be addressed?

  • Regioselectivity : Use directing groups (e.g., Boc-protected amines) to control substitution patterns.
  • Low yields : Optimize reaction time/temperature via Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or preparative HPLC .

Q. What computational tools are suitable for modeling its 3D structure and interactions?

  • Density Functional Theory (DFT) : Predicts electronic properties and reactive sites.
  • Molecular Dynamics (MD) Simulations : Models ligand-protein binding kinetics (e.g., with GROMACS).
  • Docking Software (AutoDock Vina) : Screens potential biological targets .

Q. How should researchers analyze conflicting biological activity data across assays?

Contradictions may arise from:

  • Assay conditions : Varying pH, serum proteins, or incubation times. Standardize protocols using ISO guidelines .
  • Impurities : Validate purity via LC-MS before testing.
  • Statistical analysis : Apply ANOVA or Mann-Whitney U tests to assess significance .

Q. What strategies optimize reaction conditions for derivative synthesis?

  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., temperature, solvent ratio).
  • High-Throughput Screening (HTS) : Tests >100 conditions in parallel using robotic platforms.
  • Machine Learning : Predicts optimal conditions from historical reaction datasets .

Q. How can researchers validate target engagement in complex biological systems?

  • Cellular Thermal Shift Assay (CETSA) : Confirms target binding by measuring protein thermal stability shifts.
  • Fluorescence Polarization : Tracks ligand-receptor interactions in real time.
  • CRISPR-Cas9 Knockout Models : Correlate activity loss with specific gene deletions .

Q. What structural modifications enhance pharmacokinetic properties?

  • Bioisosteric replacement : Substitute methoxy with trifluoromethyl to improve metabolic stability.
  • PEGylation : Increase solubility via polyethylene glycol linkers.
  • Prodrug design : Mask acetamide as an ester for enhanced oral bioavailability .

Methodological Notes

  • Experimental Design : Prioritize fractional factorial designs to reduce trial count while capturing variable interactions .
  • Data Interpretation : Cross-validate findings using orthogonal techniques (e.g., SPR + MD simulations) to minimize artifacts.
  • Safety : Follow Chemical Hygiene Plan protocols for handling reactive intermediates (e.g., thiols) .

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